

Technical Guide: Physicochemical Characterization of Tenofovir-C3-O-C15-CF3 Ammonium

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Compound of Interest		
Compound Name:	Tenofovir-C3-O-C15-CF3	
	ammonium	
Cat. No.:	B15580153	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "**Tenofovir-C3-O-C15-CF3 ammonium**" is a novel molecular entity. Publicly available data on its specific solubility and stability parameters are limited. This guide, therefore, provides a predictive overview based on its chemical structure and established methodologies for characterizing similar lipophilic prodrugs. All quantitative data herein are presented as illustrative examples.

Introduction

Tenofovir is a cornerstone of antiretroviral therapy, but its inherent hydrophilicity and poor cell permeability necessitate prodrug strategies for effective oral administration.[1] **Tenofovir-C3-O-C15-CF3 ammonium** is a novel, highly lipophilic prodrug of tenofovir designed to enhance its pharmacokinetic profile.[2][3] The structure suggests a tenofovir core modified with a long, trifluoromethylated lipid tail attached via a propyl ether linker, formulated as an ammonium salt. These modifications are intended to improve metabolic stability and alter tissue distribution.[1]

This document outlines the critical solubility and stability considerations for this compound and provides standardized protocols for their experimental determination.



Predicted Physicochemical Properties

The unique structure of **Tenofovir-C3-O-C15-CF3 ammonium**—combining a hydrophilic tenofovir head, a phosphonate group, and a long, fluorinated lipid tail—results in complex solubility behavior.

- Solubility: The long C15 alkyl chain renders the molecule highly lipophilic, predicting poor
 aqueous solubility. The terminal trifluoromethyl (CF3) group further increases lipophilicity.
 However, its formulation as an ammonium salt of the phosphonate group may provide a
 modest improvement in aqueous solubility compared to the free acid form. The molecule is
 expected to exhibit significantly higher solubility in organic solvents and lipid-based
 formulation vehicles.
- Stability: The primary points of potential chemical instability are the ether linkage and the phosphonamidate bond, which may be susceptible to hydrolysis under acidic or basic conditions. The long lipid chain itself is expected to be relatively stable but could be subject to oxidation if unsaturated bonds were present (though none are indicated in the name).

Solubility Profile and Determination

Accurate solubility data is fundamental to developing a viable formulation.[5][6] A comprehensive solubility profile should be established in various media relevant to preclinical and clinical development.

Table 1: Illustrative Solubility Data for **Tenofovir-C3-O-C15-CF3 Ammonium**



Solvent/Medium	Temperature (°C)	Predicted Solubility (μg/mL)	Method
Purified Water	25	< 1	Shake-Flask
Phosphate Buffered Saline (pH 7.4)	25	< 5	Shake-Flask
Simulated Gastric Fluid (pH 1.2)	37	< 1	Shake-Flask
Simulated Intestinal Fluid (pH 6.8)	37	< 5	Shake-Flask
Dimethyl Sulfoxide (DMSO)	25	> 10,000	Kinetic
Ethanol	25	~500	Kinetic
Propylene Glycol	25	~200	Kinetic

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5][7]

Objective: To determine the thermodynamic equilibrium solubility of the compound in various aqueous and non-aqueous media.

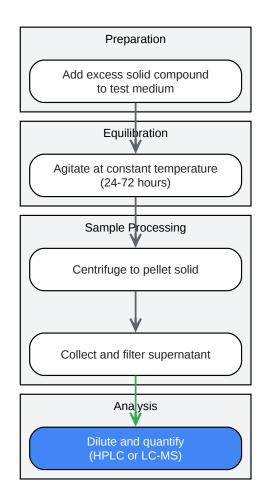
Methodology:

- Preparation: Add an excess amount of solid Tenofovir-C3-O-C15-CF3 ammonium to a known volume of the test medium (e.g., water, buffer, biorelevant media) in a sealed vial.[7]
- Equilibration: Agitate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[7]
- Sample Processing: After equilibration, visually confirm the presence of undissolved solid.
 Centrifuge the samples to pellet the excess solid.[7]
- Analysis: Carefully collect an aliquot of the supernatant, filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF), and dilute with a suitable solvent.[7] Quantify the concentration of



the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

Diagram 1: Shake-Flask Solubility Workflow



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A standard workflow for determining equilibrium solubility.

Stability Profile and Assessment

Stability testing is a regulatory requirement that ensures a drug product maintains its quality, safety, and efficacy throughout its shelf life.[5] Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[8][9][10]

Table 2: Illustrative Forced Degradation Data for Tenofovir-C3-O-C15-CF3 Ammonium



Condition	Duration	Parent Compound Remaining (%)	Major Degradants
0.1 M HCl	24 hours	85	Tenofovir, Lipid side- chain
0.1 M NaOH	8 hours	70	Tenofovir, Other species
3% H ₂ O ₂ (Oxidative)	24 hours	98	Minimal degradation
80°C (Thermal, Solid)	7 days	99	Minimal degradation
Photostability (ICH Q1B)	7 days	97	Minor unspecified degradants

Objective: To identify the likely degradation products and pathways for **Tenofovir-C3-O-C15-CF3 ammonium** under various stress conditions.[8]

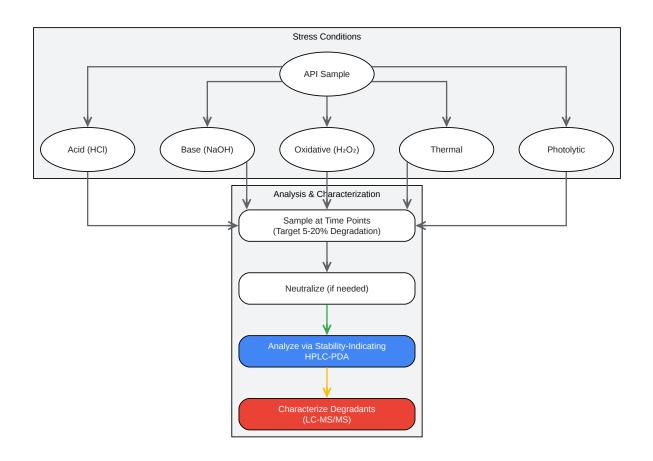
Methodology:

- Stress Conditions: Expose solutions or solid samples of the compound to a range of harsh conditions as mandated by ICH guidelines.[7]
 - Acid Hydrolysis: 0.1 M HCl at 60°C.
 - Base Hydrolysis: 0.1 M NaOH at 60°C.
 - Oxidation: 3% H₂O₂ at room temperature.[7]
 - Thermal: Solid compound at 80°C and solution at 60°C.[7]
 - Photostability: Expose solid and solution to light with overall illumination of ≥ 1.2 million lux hours and UV energy of ≥ 200 watt hours/m².[7]
- Time Points: Sample at multiple time points (e.g., 2, 8, 24, 48 hours) to target 5-20% degradation, which is ideal for identifying degradants without overly complex profiles.[11]



- Sample Analysis: Neutralize acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity.[7]
- Characterization: Use LC-MS/MS to identify the mass of degradation products, which is essential for elucidating their structures and understanding the degradation pathways.[9]

Diagram 2: Forced Degradation Experimental Workflow



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A workflow for identifying degradation pathways.

Conclusion



The successful development of **Tenofovir-C3-O-C15-CF3 ammonium** hinges on a thorough understanding of its solubility and stability. Its highly lipophilic nature presents significant formulation challenges, likely requiring enabling technologies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems) or nanosuspensions to achieve adequate oral bioavailability.[12] Stability studies are critical to ensure that the prodrug remains intact until it reaches its intended site of absorption and to identify storage and handling conditions that prevent degradation. The protocols outlined in this guide provide a robust framework for generating the essential data needed to advance this promising compound through the development pipeline.

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